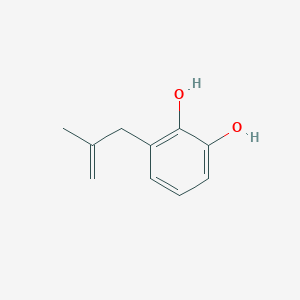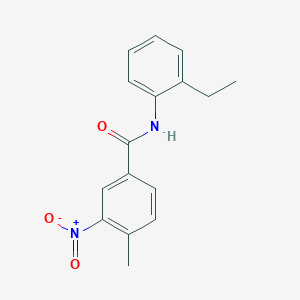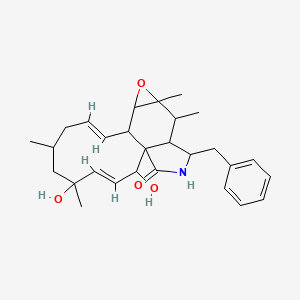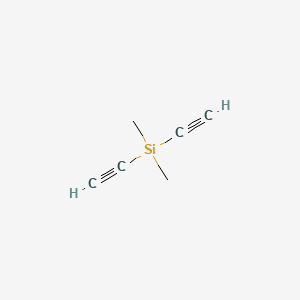
1,2-Benzenediol, 3-(2-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 3-(2-methyl-2-propenyl)-, also known as 3-(2-methyl-2-propenyl)catechol, is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound contains a benzene ring with two hydroxyl groups at positions 1 and 2, and a 2-methyl-2-propenyl group at position 3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- can be synthesized through various methods. One common approach involves the alkylation of catechol (1,2-benzenediol) with isoprene (2-methyl-1,3-butadiene) under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted catechols depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used as an intermediate in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress levels .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol, 3-methyl-: Similar structure but with a methyl group instead of a 2-methyl-2-propenyl group.
1,3-Benzenediol, 2-methyl-: Similar structure but with hydroxyl groups at positions 1 and 3
Uniqueness
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
77391-95-8 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-(2-methylprop-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-5,11-12H,1,6H2,2H3 |
Clave InChI |
MOTUKWXOBFPROQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=C(C(=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)


![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)

![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)


